An In-Depth Technical Guide to Nα-Fmoc-L-homoarginine: Properties, Synthesis, and Application
An In-Depth Technical Guide to Nα-Fmoc-L-homoarginine: Properties, Synthesis, and Application
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-L-homoarginine (Fmoc-L-homoarginine) is a critical building block in modern peptide chemistry and drug discovery. As a non-proteinogenic amino acid derivative, its incorporation into peptide sequences offers a strategic approach to modulate biological activity, enhance stability against enzymatic degradation, and alter receptor binding affinities.[1] This guide provides a comprehensive overview of the chemical properties of Fmoc-L-homoarginine, detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and expert insights into overcoming common synthetic challenges. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high-purity peptides for downstream applications in therapeutics and diagnostics.[1][2]
Part 1: Core Physicochemical Properties
Fmoc-L-homoarginine is structurally an L-lysine derivative in which the ε-amino group has been converted to a guanidinium group, with the α-amino group protected by the base-labile Fmoc moiety.[3] This structure provides a unique combination of a cationic side chain, one methylene group longer than arginine, and a temporary protecting group suitable for the most common peptide synthesis strategy.[4][5]
The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines like piperidine, forming the basis of orthogonal Fmoc/tBu SPPS.[5][6] The guanidinium group on the homoarginine side chain is strongly basic and is typically protonated at physiological pH, a key feature for its role in molecular recognition and biological function.[3]
Quantitative Data Summary
The properties of Fmoc-L-homoarginine and its common salt and side-chain protected variants are summarized below. It is crucial for researchers to use the correct molecular weight corresponding to the specific form they have (e.g., free base vs. hydrochloride salt) for accurate reagent calculations.
| Property | Fmoc-L-homoarginine | Fmoc-L-homoarginine HCl | Fmoc-L-hArg(Pbf)-OH |
| Synonyms | Nα-Fmoc-L-homoarginine | Fmoc-L-Homoarg-OH · HCl | Nα-Fmoc-Nω-Pbf-L-homoarginine |
| CAS Number | 776277-76-0[7] | 208174-14-5[1] | 401915-53-5[8] |
| Molecular Formula | C22H26N4O4[7] | C22H26N4O4 · HCl[1] | C35H42N4O7S[8] |
| Molecular Weight | 410.47 g/mol [7] | 446.97 g/mol [1] | 662.8 g/mol [8] |
| Appearance | White to off-white powder[9] | White powder[1] | White to off-white solid[8][10] |
| Purity (Typical) | ≥99% (HPLC) | ≥99% (HPLC)[1] | ≥97% (HPLC)[10] |
| Solubility | --- | --- | Slightly soluble in water[8][11] |
| Storage Conditions | 0-8 °C | 0-8 °C[1] | Store in freezer, under -20°C[8] |
Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-L-homoarginine into a growing peptide chain follows the standard iterative cycle of Fmoc-based SPPS.[4] This process involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next activated Fmoc-amino acid.[12]
Workflow for Incorporating Fmoc-L-homoarginine
The following diagram illustrates the key steps in a single coupling cycle within an SPPS workflow.
Caption: Standard Fmoc-SPPS cycle for the incorporation of one amino acid.
Detailed Experimental Protocol: Manual Incorporation of Fmoc-L-homoarginine
This protocol describes a standard 0.1 mmol scale manual synthesis.
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Fmoc-L-homoarginine (or its HCl salt)
-
Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Kaiser Test Kit Reagents[13]
Methodology:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF (v/v) (~5 mL) to the resin.[14]
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF (~5 mL) and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[14]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all residual piperidine.[15]
-
-
Self-Validation: Kaiser Test (Pre-Coupling):
-
To confirm the successful deprotection and presence of a free primary amine, perform a Kaiser test.[13]
-
Remove a few resin beads and place them in a small test tube.
-
Add 2-3 drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).[13][16]
-
Expected Result: A deep blue color on the beads and in the solution indicates a positive result (free amine), confirming readiness for coupling.[6][18] A yellow or colorless result indicates incomplete deprotection, which requires troubleshooting.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-L-homoarginine (3-5 equivalents, 0.3-0.5 mmol) and HATU (3-4.5 equivalents) in DMF (~3 mL).[12]
-
Add DIEA (6-10 equivalents) to the solution. The base is critical for activating the carboxyl group and maintaining a neutral pH for the reaction.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.[12]
-
-
Self-Validation: Kaiser Test (Post-Coupling):
-
After the coupling reaction, drain the solution and wash the resin with DMF (3 x 5 mL).
-
Perform a second Kaiser test on a small sample of the resin.
-
Expected Result: A negative result (colorless or yellow beads) indicates that the coupling reaction is complete, as there are no remaining free primary amines.[6] If the test is positive (blue beads), the coupling was incomplete and a second coupling (recoupling) with a fresh solution of activated amino acid is required.[17]
-
-
Washing:
-
Once coupling is complete, thoroughly wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to prepare for the next cycle of deprotection or for final cleavage.
-
Part 3: Advanced Considerations & Field-Proven Insights
Side Chain Protection Strategy
A key decision when using Fmoc-L-homoarginine is whether to employ side-chain protection for the guanidinium group.
-
Unprotected Fmoc-L-homoarginine: For many sequences, the hydrochloride salt of Fmoc-L-homoarginine can be used directly. The guanidinium group is sufficiently protonated under the slightly basic conditions of coupling (maintained by DIEA) to prevent side reactions. This approach is simpler and more cost-effective. However, it can sometimes lead to lower coupling efficiency or aggregation, especially in "difficult" sequences.
-
Protected Fmoc-L-hArg(Pbf)-OH: To mitigate these risks, a side-chain protected derivative such as Fmoc-L-hArg(Pbf)-OH is often used. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a bulky, acid-labile protecting group that masks the guanidinium functionality during synthesis.[8][19] It improves solubility and prevents potential side reactions but adds cost and an additional deprotection step during final cleavage.[10][19] The Pbf group is cleaved simultaneously with tBu-based protecting groups and resin linkage using a standard TFA cleavage cocktail.[19]
Troubleshooting Common Issues
-
Incomplete Coupling: If a Kaiser test remains positive after the initial coupling, it indicates steric hindrance or peptide aggregation.
-
Solution: Perform a second coupling (double coupling). If the issue persists, consider switching to a more potent coupling reagent like HATU or using elevated temperatures (up to 60°C) for a short duration.[14]
-
-
Peptide Aggregation: Long or hydrophobic peptide sequences can aggregate on the resin, blocking reactive sites.
-
Solution: Incorporate "difficult sequence" protocols. This may involve using solvents like N-Methyl-2-pyrrolidone (NMP) instead of DMF, adding chaotropic salts (e.g., LiCl), or incorporating backbone-protecting Di-Methyl-Glycine (Dmb) or Hydroxy-Methoxy-Benzyl (Hmb) groups on preceding amino acids.[6]
-
Part 4: Safety and Handling
-
Storage: Store all Fmoc-amino acid derivatives under recommended conditions, typically refrigerated or frozen, and sealed to protect from moisture.[8]
-
Handling: Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle coupling reagents like HATU with extreme caution in a fume hood, as they are known sensitizers.[16] All waste, especially solutions containing DMF and piperidine, should be disposed of according to institutional hazardous waste protocols.
References
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Bio-protocol. (n.d.). Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-HArg-OH. Retrieved from [Link]
-
Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]
-
American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]
-
Chemdad. (n.d.). Fmoc-N-Pbf-L-HomoArginine. Retrieved from [Link]
-
Peptides International. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
ApinnoTech. (n.d.). Fmoc-L-HomoArg(Pbf)-OH. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-N-Pbf-L-HomoArginine. Retrieved from [Link]
-
Al Musaimi, O., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Pharmaceuticals, 13(6), 114. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Homoarginine. Retrieved from [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
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